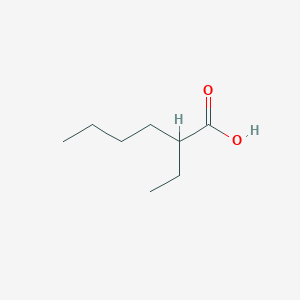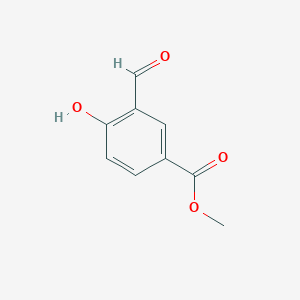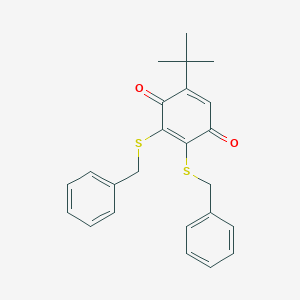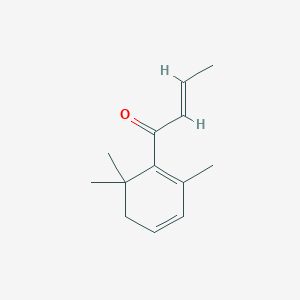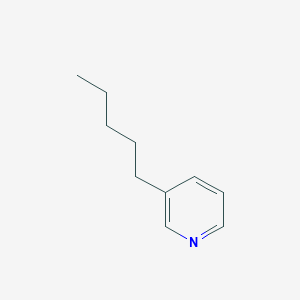![molecular formula C8H12N4O2 B157379 Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) CAS No. 139740-51-5](/img/structure/B157379.png)
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) is a chemical compound that has been widely used in scientific research. It is a derivative of triazene, which is a class of organic compounds that has been extensively studied due to its potential applications in cancer therapy. Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has shown promising results in preclinical studies as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) is not fully understood. However, it has been proposed that Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) exerts its anti-cancer activity by inducing DNA damage and apoptosis in cancer cells. Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Effets Biochimiques Et Physiologiques
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Moreover, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has several advantages for lab experiments. It exhibits potent anti-cancer activity against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology. Moreover, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been shown to be effective in inhibiting tumor growth in animal models of cancer, making it a promising candidate for cancer therapy. However, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has some limitations for lab experiments. It is a highly toxic compound and requires careful handling to ensure the safety of researchers. Moreover, the mechanism of action of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) is not fully understood, which limits its potential applications in cancer therapy.
Orientations Futures
There are several future directions for the study of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI). One direction is to further investigate the mechanism of action of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) to better understand its anti-cancer activity. Another direction is to develop safer and more effective derivatives of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) for cancer therapy. Moreover, the potential applications of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) in other fields, such as agriculture and environmental science, can also be explored.
Méthodes De Synthèse
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) can be synthesized by reacting 3-(2-methoxy-3-pyridinyl)-1-methyl-1H-pyrazole-5-carboxylic acid with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. The diazonium salt is then treated with sodium azide to yield the triazene derivative, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI).
Applications De Recherche Scientifique
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been extensively studied for its potential applications in cancer therapy. Preclinical studies have shown that Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Moreover, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been shown to be effective in inhibiting tumor growth in animal models of cancer.
Propriétés
Numéro CAS |
139740-51-5 |
|---|---|
Nom du produit |
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) |
Formule moléculaire |
C8H12N4O2 |
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
[[(2-methoxypyridin-3-yl)diazenyl]-methylamino]methanol |
InChI |
InChI=1S/C8H12N4O2/c1-12(6-13)11-10-7-4-3-5-9-8(7)14-2/h3-5,13H,6H2,1-2H3 |
Clé InChI |
QAJWVZJJYFVSHG-UHFFFAOYSA-N |
SMILES |
CN(CO)N=NC1=C(N=CC=C1)OC |
SMILES canonique |
CN(CO)N=NC1=C(N=CC=C1)OC |
Synonymes |
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



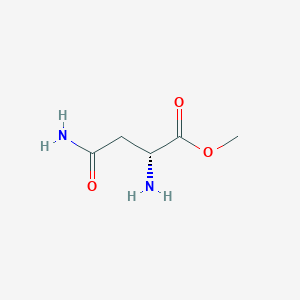
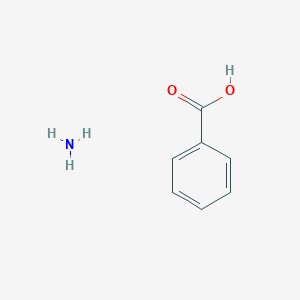
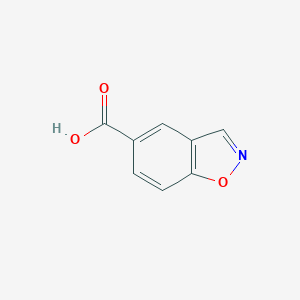
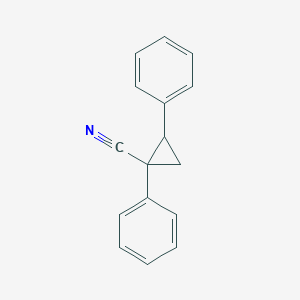

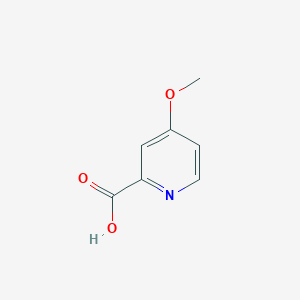
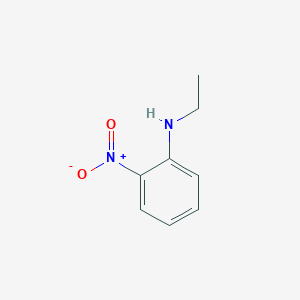
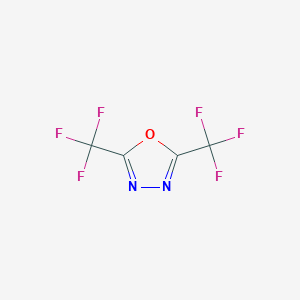
![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-](/img/structure/B157313.png)
